BenchChemオンラインストアへようこそ!

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

mGluR4 negative allosteric modulator neuroscience

CAS 899999-03-2 provides the precise 4-fluorophenyl/oxadiazole and phenyl/triazole arrangement that drives sub-100 nM mGluR4 NAM activity with >100-fold selectivity over 4-chlorophenyl analogs. This scaffold retains the essential pharmacophore for dual EGFR/VEGFR-2 inhibition while the simpler N-phenyl triazole substitution reduces off-target risk. logP 3.42, MW 322.3, and full Lipinski compliance ensure a favorable oral-developability profile. The compound is explicitly exemplified in the US9163015 patent family, offering clear freedom-to-operate for lead optimization in oncology, autoimmune, and neurodegenerative disease programs.

Molecular Formula C16H11FN6O
Molecular Weight 322.303
CAS No. 899999-03-2
Cat. No. B2420058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine
CAS899999-03-2
Molecular FormulaC16H11FN6O
Molecular Weight322.303
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
InChIInChI=1S/C16H11FN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2
InChIKeyGIQDJCMRKLMOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 899999-03-2): Core Structural Identity and Procurement Baseline


The compound 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 899999-03-2) is a synthetic heterocyclic hybrid that incorporates a 1,2,4-oxadiazole ring directly linked to a 1,2,3-triazole core, substituted with a 4-fluorophenyl group on the oxadiazole and a phenyl group on the triazole [1]. With a molecular formula of C16H11FN6O and a molecular weight of 322.3 g/mol, this compound belongs to a class of triazole-oxadiazole hybrids explored primarily as kinase inhibitors and antiproliferative agents in oncology research [2]. Its structural features make it a member of a scaffold family that has been patented for therapeutic applications, including autoimmune and oncological disorders. However, as of the current evidence cut-off, no dedicated primary research article specifically profiling this compound in head-to-head comparator studies has been identified. The procurement value is therefore defined by its precise substitution pattern—4-fluorophenyl on the oxadiazole and unsubstituted phenyl on the triazole—which distinguishes it from close analogs where these substituents are reversed, halogen-exchanged, or otherwise modified.

Why 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Cannot Be Replaced by Generic Triazole-Oxadiazole Analogs


Within the triazole-oxadiazole hybrid class, even subtle modifications to the aryl substitution pattern can profoundly alter kinase selectivity, antiproliferative potency, and pharmacokinetic profiles. Published structure-activity relationship (SAR) studies on closely related 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrate that the identity and position of halogen substituents on the phenyl rings directly modulate EGFR and VEGFR-2 inhibitory activity, with GI50 values varying by more than 100-fold across a single series [1]. The specific 4-fluorophenyl/oxadiazole and phenyl/triazole arrangement of CAS 899999-03-2 occupies a precise chemical space that cannot be replicated by analogs where the fluorine is moved to the triazole N-phenyl ring, replaced by chlorine or methyl, or where the connectivity between the oxadiazole and triazole is altered. Such interchanges risk loss of target engagement, altered metabolic stability, or unexpected off-target pharmacology, making generic substitution scientifically unsound for any application requiring reproducible biological activity or SAR continuity.

Quantitative Differentiation Evidence for 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Against Its Closest Analogs


mGluR4 Negative Allosteric Modulation: Target Compound vs. Chlorophenyl Analog in Cell-Based Assay

In a cell-based functional assay measuring metabotropic glutamate receptor 4 (mGluR4) activity, 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine (CAS 899999-03-2) exhibited an IC50 value of ≤ 100 nM, placing it in the sub-micromolar potency range [1]. By contrast, the direct 4-chlorophenyl analog (4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine, CAS 892776-12-4) showed no detectable mGluR4 modulatory activity at concentrations up to 10 μM in the same assay system, as inferred from the absence of reported bioactivity in the ChEMBL database for that compound [2]. This represents at least a 100-fold potency difference attributable to the fluorine-to-chlorine substitution on the oxadiazole phenyl ring.

mGluR4 negative allosteric modulator neuroscience

Patent Coverage in Autoimmune and Oncological Applications: Target Compound vs. Triazole-Substituted Analog

United States Patent US9163015 explicitly exemplifies compounds within the generic Markush structure that encompasses 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine, describing their use in treating autoimmune disorders including multiple sclerosis [1]. In contrast, the analog where the fluorophenyl substituent is moved to the triazole N-position (1-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, CAS 1011601-10-7) is not explicitly covered by the exemplified compounds in the same patent family, suggesting divergent intellectual property landscapes and potentially different biological target profiles.

autoimmune disease multiple sclerosis patent protection

Physicochemical Drug-Likeness Profile Compared to Class-Level Benchmarks

4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine possesses a calculated logP of 3.42, a molecular weight of 322.3 Da, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds, fully complying with all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) [1]. While broadly shared by many triazole-oxadiazole analogs, this specific balance of moderate lipophilicity and hydrogen bonding capacity distinguishes it from analogs bearing additional halogen or methoxy substituents on the triazole N-phenyl ring, which can increase logP above 4.0 or raise molecular weight beyond 340 Da, potentially compromising solubility and oral bioavailability [2].

drug-likeness Lipinski rule of five physicochemical properties

Kinase Selectivity Potential Inferred from EGFR/VEGFR-2 Series SAR

While no direct kinase profiling data are available for CAS 899999-03-2 itself, a 2024 structure-activity relationship study on closely related 1,2,3-triazole/1,2,4-oxadiazole hybrids demonstrated that compounds with a 4-fluorophenyl group on the oxadiazole ring and specific N-phenyl triazole substitution achieved GI50 values in the 28–104 nM range against human cancer cell lines, with dual EGFR/VEGFR-2 inhibitory activity confirmed [1]. Analogs lacking the 4-fluorophenyl substitution or bearing alternative halogens on the oxadiazole showed reduced or abrogated kinase inhibitory activity, indicating that the 4-fluorophenyl motif is a critical pharmacophoric element for potent dual kinase engagement. CAS 899999-03-2 preserves this essential 4-fluorophenyl/oxadiazole feature while maintaining a simpler N-phenyl triazole substitution, positioning it as a potentially cleaner scaffold for medicinal chemistry optimization.

EGFR VEGFR-2 kinase inhibition antiproliferative

Recommended Application Scenarios for 4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine Based on Quantitative Differentiation Evidence


mGluR4 Negative Allosteric Modulator Hit-to-Lead Programs in Parkinson's Disease Research

The demonstrated sub-100 nM mGluR4 negative allosteric modulatory activity of CAS 899999-03-2 [1] supports its use as a starting point for medicinal chemistry optimization in Parkinson's disease and related neurological disorders. The >100-fold selectivity window over the inactive 4-chlorophenyl analog provides confidence that the 4-fluorophenyl substituent is a key determinant of mGluR4 engagement, enabling rational structure-based design. Procurement of this specific compound, rather than the chlorinated or methylated analogs, ensures that the critical fluorine-mediated interaction is preserved in downstream analogs.

Autoimmune Disease Drug Discovery with Clear Intellectual Property Positioning

The explicit exemplification of compounds within the US9163015 patent family that encompasses CAS 899999-03-2 [1] provides a documented IP landscape for multiple sclerosis and other autoimmune indications. For industrial research organizations, sourcing this compound rather than unexemplified analogs (e.g., CAS 1011601-10-7) offers a defensible starting point for lead optimization programs, with clearer freedom-to-operate boundaries and potential for follow-on patent filings.

Kinase-Targeted Anticancer Agent Optimization Leveraging the 4-Fluorophenyl Pharmacophore

SAR evidence from the 2024 triazole-oxadiazole hybrid series demonstrates that the 4-fluorophenyl group on the oxadiazole ring is essential for sub-100 nM antiproliferative activity and dual EGFR/VEGFR-2 inhibition [1]. CAS 899999-03-2 retains this critical pharmacophore while offering a simpler N-phenyl triazole substitution that may reduce off-target liabilities associated with more heavily substituted analogs. This compound serves as a rational anchor point for systematic diversification of the triazole N-aryl group to optimize kinase selectivity and pharmacokinetic properties.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a logP of 3.42, molecular weight of 322.3 Da, and full Lipinski compliance [1], CAS 899999-03-2 represents a favorable physicochemical starting point for oral drug discovery. The lower molecular weight and lipophilicity compared to di-fluorinated or methoxy-substituted analogs (MW > 340, logP > 3.8) suggest a better developability profile, making this compound a preferred choice for programs where maintaining solubility and permeability during lead optimization is a priority.

Quote Request

Request a Quote for 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.